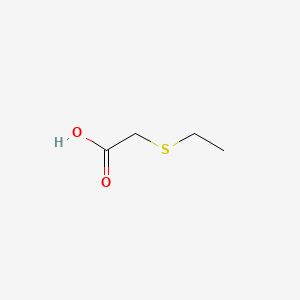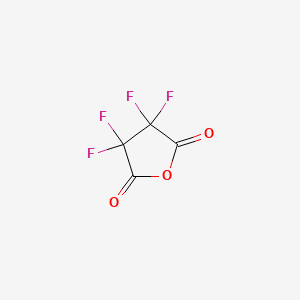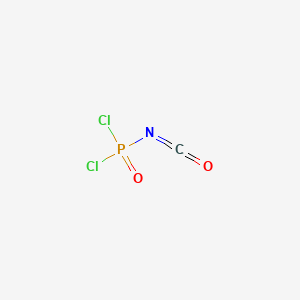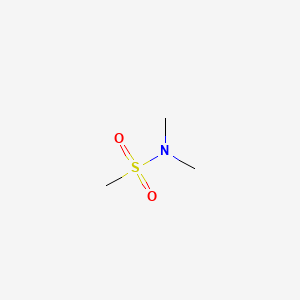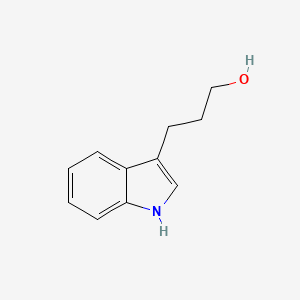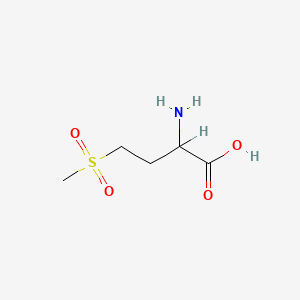
DL-メチオニン スルホン
説明
Methionine sulfone is a methionine derivative in which the sulfur has been oxidised to the corresponding sulfone. It is a methionine derivative, a sulfone and a non-proteinogenic alpha-amino acid.
科学的研究の応用
ペプチド合成
DL-メチオニン スルホンは、ペプチド合成において、ラボでペプチドやタンパク質を生成するためのビルディングブロックとして使用されます。 固体形態と高純度のために、特に溶液相ペプチド合成において有用です 。この化合物の安定性と反応性は、タンパク質の構造と機能を研究するために不可欠な、複雑なペプチド鎖を構築するための貴重な試薬となります。
分子生物学研究
分子生物学において、DL-メチオニン スルホンは、メチオニン代謝とメチオニン スルホキシドレダクターゼ系を研究するための分子プローブとして役立ちます。 このシステムは、細胞を酸化損傷から保護し、細胞の老化と酸化ストレス関連疾患の理解に不可欠です .
環境バイオセンサー
DL-メチオニン スルホンは、環境試料中の生物学的利用可能なメチオニンを評価するバイオセンサーの開発における可能性が検討されています。 そのようなバイオセンサーは、大腸菌に基づいており、動物の栄養と環境研究に不可欠なメチオニンの迅速かつ安価な定量を可能にします .
農業用途
農業において、DL-メチオニン スルホンは、動物における栄養素の吸収効率を向上させる役割について調査されています。 これは、動物の成長に必要な資源を最適化するために、飼料添加物として使用され、より高品質の肉生産を促進し、環境への影響を軽減します .
食品産業
食品産業では、DL-メチオニン スルホンは、家畜の成長と健康に不可欠なメチオニンレベルを調整するために、動物飼料の栄養添加物として使用されます。 その使用は、飼料配合の最適化と家畜の全体的な生産性の向上に役立ちます .
作用機序
Target of Action
DL-Methionine sulfone primarily targets the enzyme Catalase . Catalase is a common enzyme found in nearly all living organisms exposed to oxygen. It serves to protect cells from the toxic effects of hydrogen peroxide by catalyzing its decomposition into water and oxygen .
Mode of Action
DL-Methionine sulfone interacts with its target, Catalase, by decomposing hydrogen peroxide into water and oxygen . This interaction helps to protect cells from the toxic effects of hydrogen peroxide .
Biochemical Pathways
DL-Methionine sulfone is involved in the biochemical pathway related to the decomposition of hydrogen peroxide . By decomposing hydrogen peroxide into water and oxygen, DL-Methionine sulfone helps to neutralize the harmful effects of hydrogen peroxide, thereby protecting cells from oxidative damage .
Result of Action
The primary result of DL-Methionine sulfone’s action is the decomposition of hydrogen peroxide into water and oxygen . This action helps to protect cells from the toxic effects of hydrogen peroxide, thereby contributing to cellular health and function .
Action Environment
The action of DL-Methionine sulfone is influenced by various environmental factors. For instance, the presence of hydrogen peroxide in the cellular environment is a key factor that determines the need for the action of DL-Methionine sulfone Additionally, the stability and efficacy of DL-Methionine sulfone may be affected by factors such as pH, temperature, and the presence of other molecules in the environment
特性
IUPAC Name |
2-amino-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875588 | |
| Record name | Methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-10-0 | |
| Record name | (±)-Methionine sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=820-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Methionine sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionine, S,S-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-methionine S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE SULFONE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5503K54L0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-Methionine sulfone interact with enzymes involved in methionine metabolism?
A2: While DL-Methionine sulfone itself doesn't appear to be a direct substrate for L-methionine gamma-lyase from Pseudomonas ovalis, this enzyme exhibits activity towards various methionine derivatives. [] This suggests that modifications to the sulfone group might influence its interaction with enzymes involved in methionine metabolism. Further research is needed to explore the potential of DL-Methionine sulfone as a substrate or inhibitor for other enzymes in this pathway.
Q2: Are there any known antagonistic effects of DL-Methionine sulfone on the utilization of other amino acids?
A3: Studies have explored potential antagonistic effects between D-amino acids and related compounds in lactic acid bacteria, including the influence of DL-Methionine sulfone and oxidized casein on the utilization of D-methionine. [] This highlights the complex interplay between different forms of amino acids and their derivatives in bacterial metabolism, warranting further research into the specific mechanisms involved.
Q3: What is known about the metabolism and excretion of DL-Methionine sulfone in mammals?
A4: Research on the metabolism of DL-Methionine sulfone in rats has been conducted, providing insights into its fate within a mammalian system. [] Understanding the metabolic pathways and excretion profiles of this compound is crucial for assessing its potential impact on living organisms and the environment.
Q4: How has DL-Methionine sulfone been studied using spectroscopic techniques?
A5: Electron paramagnetic resonance (EPR) spectroscopy has been employed to investigate the effects of gamma radiation on DL-Methionine sulfone single crystals. [] This technique provides valuable information about the formation and behavior of free radicals induced by radiation, shedding light on the compound's stability and potential reactivity under such conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



